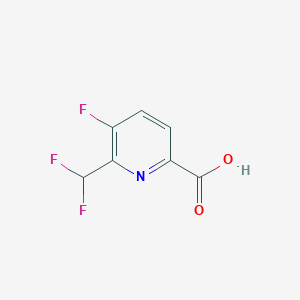

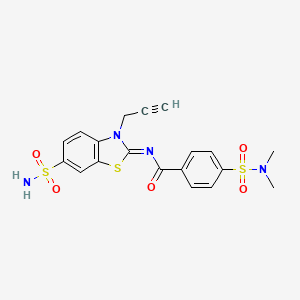

![molecular formula C22H13ClN2O3 B2985034 7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634569-87-2](/img/structure/B2985034.png)

7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the types of reactions used, the conditions under which the synthesis was carried out, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions required for the reactions, as well as the products formed .Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用

Drug Discovery and Medicinal Chemistry

The core structure of this compound includes a pyrrolidine ring, which is widely used in medicinal chemistry to create biologically active compounds. The pyrrolidine scaffold is valued for its ability to efficiently explore pharmacophore space due to its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage . This compound could be pivotal in the design of new drugs with target selectivity, especially considering the stereogenicity of carbons in the pyrrolidine ring, which can lead to different biological profiles due to varying binding modes to enantioselective proteins .

Biological Activity Profiling

The pyrrolidine-2,5-dione moiety, a part of this compound’s structure, has been shown to be a versatile scaffold. It has been used to prepare series of compounds evaluated for inhibitory activity on human carbonic anhydrase isoenzymes, which are involved in several diseases such as retinal disorders . This suggests that our compound could be researched for its potential biological activities, including enzyme inhibition that may be relevant in treating various diseases.

Therapeutic Potential in Metabolic Disorders

Compounds similar to 7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been studied for their efficacy in reducing blood glucose levels. This indicates potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and cardiovascular diseases . Further research could explore this compound’s role in managing metabolic disorders.

Chemodiversity and Synthesis

The structural complexity of this compound offers a rich template for chemodiversity. It can be used to synthesize a wide range of N-(pyridin-2-yl)amides and related structures, which are important in the development of novel therapeutic agents . The compound’s diverse functional groups make it a valuable starting point for synthesizing a variety of bioactive molecules.

Pharmacokinetic and ADME/Tox Studies

The introduction of heteroatomic fragments, such as those found in this compound, is crucial for modifying physicochemical parameters to obtain optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) results for drug candidates . Research into this compound could provide insights into its pharmacokinetic properties and its potential as a drug candidate with favorable ADME/Tox profiles.

Enantioselective Binding and Stereochemistry

Due to the stereogenicity of the pyrrolidine ring, this compound can exist in different stereoisomers. The spatial orientation of substituents can lead to different biological profiles of drug candidates. Research into the enantioselective binding properties of this compound could be significant for the development of drugs with precise target selectivity .

作用機序

Safety and Hazards

特性

IUPAC Name |

7-chloro-1-phenyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClN2O3/c23-14-9-10-16-15(12-14)20(26)18-19(13-6-2-1-3-7-13)25(22(27)21(18)28-16)17-8-4-5-11-24-17/h1-12,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLKVJCJWDEBEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

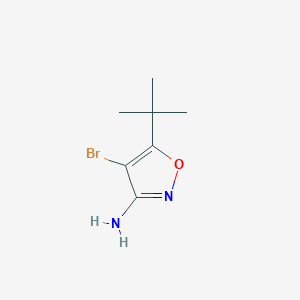

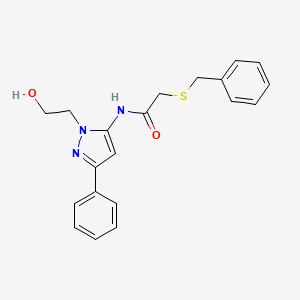

![5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2984953.png)

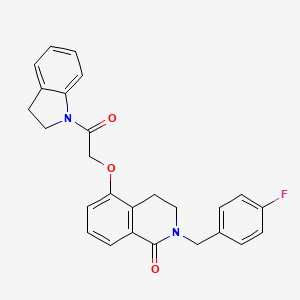

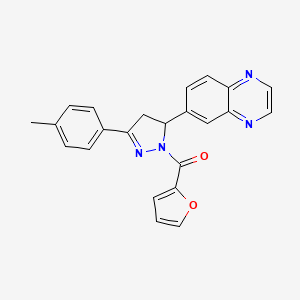

![2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2984955.png)

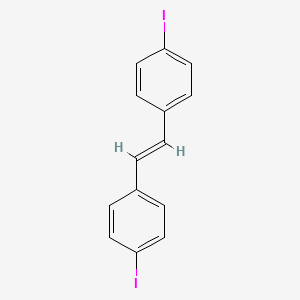

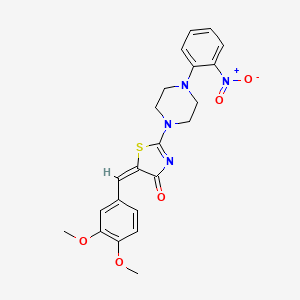

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2984960.png)

![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2984969.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2984970.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984973.png)